Product packaging for Basic violet 14(Cat. No.:CAS No. 58969-01-0)

Basic violet 14

Cat. No.: B3427368
CAS No.: 58969-01-0
M. Wt: 337.8 g/mol
InChI Key: AXDJCCTWPBKUKL-UHFFFAOYSA-N
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Description

Basic Violet 14, also known as Basic Fuchsin or C.I. 42510, is a synthetic triphenylmethane dye with the molecular formula C 20 H 20 ClN 3 and a molecular weight of 337.85 . It appears as a dark green powder that is slightly soluble in water, producing a red-purple solution, and is also soluble in ethanol . This compound is widely used in research for dyeing and direct printing on substrates such as cotton, viscose fiber, silk, and wool, as well as for coloring leather, paper, and electrochemical aluminum . In environmental science, this compound serves as a key model pollutant in adsorption studies for wastewater treatment research. Investigations into low-cost adsorbents like sulfuric acid-activated Calophyllum inophyllum shell have demonstrated exceptionally high adsorption capacities for this dye, making it a benchmark for evaluating novel remediation materials . Furthermore, its toxicity and biological effects are a significant area of study. Research on zebrafish larvae has shown that this compound can induce acute toxicity, developmental abnormalities, and specific organ damage, such as hepatotoxicity, which is associated with the up-regulation of oxidative stress-related genes like GCLC . The mechanism of adsorption and interaction with adsorbent surfaces is complex; studies suggest that while physical porosity plays a role, surface chemistry, particularly the presence of lignin moieties and acidic functional groups, significantly influences the sorption efficiency and capacity . Key Chemical Identifiers: • CAS Registry Number: 632-99-5 • Color Index: C.I. 42510 • Molecular Weight: 337.85 g/mol • Maximum Wavelength (λ max ): 540 nm Important Safety Information: this compound may cause allergic reactions upon exposure and is suspected of causing organ toxicity and carcinogenic effects . It is critical to handle this material with appropriate personal protective equipment and to refer to the Safety Data Sheet (SDS) for detailed hazard and handling instructions. Disclaimer: This product is intended and sold for Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or household use, or any form of personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20ClN3 B3427368 Basic violet 14 CAS No. 58969-01-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydrochloride
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InChI

InChI=1S/C20H19N3.ClH/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15;/h2-12,23H,21-22H2,1H3;1H
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InChI Key

AXDJCCTWPBKUKL-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.Cl
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Molecular Formula

C20H19N3.HCl, C20H20ClN3
Record name C.I. BASIC VIOLET 14
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Related CAS

3248-93-9 (Parent)
Record name Fuchsin, basic [USP]
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DSSTOX Substance ID

DTXSID6021246
Record name C.I. Basic Violet 14
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Molecular Weight

337.8 g/mol
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Physical Description

C.i. basic violet 14 is a dark green powder. A dye derived from triphenylmethane., Metallic green solid; [Merck Index] Reddish-brown solid; [Hawley] Dark green crystalline powder; [MSDSonline]
Record name C.I. BASIC VIOLET 14
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Solubility

1 to 5 mg/mL at 68 °F (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, ACIDS /MAGENTA BASE/, 2.65 PARTS DISSOLVE IN 1000 PARTS WATER; SOL IN ALCOHOL WITH A CARMINE RED COLOR; PRACTICALLY INSOL IN ETHER
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Density

1.22 at 68 °F (NTP, 1992) - Denser than water; will sink
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Color/Form

METALLIC GREEN LUSTROUS CRYSTALS

CAS No.

632-99-5, 58969-01-0
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Melting Point

greater than 392 °F (decomposes) (NTP, 1992)
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Research on Basic Violet 14: an Academic Overview

Historical Context of Triarylmethane Dyes in Chemical Research

The advent of synthetic dyes in the mid-19th century marked a revolution in the chemical industry, fundamentally altering the landscape of textile manufacturing, scientific research, and material coloration. This era was characterized by the exploration of coal tar derivatives, particularly aniline (B41778), as precursors for vibrant and stable colorants chemistryviews.orgbritannica.com. The discovery of mauveine by William Henry Perkin in 1856 is widely recognized as the genesis of the synthetic dye industry britannica.comsciencemuseum.org.uk.

Following Perkin's breakthrough, chemists vigorously investigated aniline and its derivatives, leading to the synthesis of numerous new dyes. The triarylmethane class of dyes, to which Basic Violet 14 belongs, emerged prominently during this period. Fuchsine, the precursor to this compound, was synthesized around 1856-1859 by François-Emmanuel Verguin, who found that reacting aniline with stannic chloride produced a fuchsia-colored dye britannica.comararatrugs.commdpi.comworlddyevariety.com. This compound, initially termed fuchsine or magenta, was one of the earliest and most significant triarylmethane dyes, driving further innovation in dye chemistry britannica.commdpi.comworlddyevariety.com.

The development of triarylmethane dyes was significantly advanced by understanding their underlying chemical structures. While early syntheses were often empirical, the elucidation of the triphenylmethane (B1682552) structure by Emil Fischer in 1878 provided a crucial foundation for rational dye design britannica.com. Chemists also focused on improving dye properties, such as water solubility, which was often a limitation for early synthetic dyes. The introduction of sulfonation, as seen with the development of aniline blue (Nicholson Blue) in 1862, became a standard method for enhancing water solubility and broadening the applicability of triarylmethane dyes britannica.commdpi.com. By the turn of the 20th century, most of the hundreds of triarylmethane dyes cataloged in the Colour Index had been synthesized, reflecting a period of intense chemical discovery and industrial application britannica.com.

Academic Significance and Contemporary Research Trajectories of this compound

This compound, as a representative of the triarylmethane dye class, holds significant academic value due to its well-defined chemical properties and its historical role in the development of synthetic colorants. Its academic significance is multifaceted, spanning established applications in biological sciences and analytical chemistry, as well as emerging roles in environmental research.

Biological Staining and Microscopy: Historically, this compound has been extensively utilized as a histological stain in biological research and diagnostics. Its cationic nature allows it to bind effectively to negatively charged cellular components, such as nucleic acids (DNA and RNA), making it valuable for visualizing cellular structures . It is employed to stain chromosomes, aiding in cytogenetic studies, and is a component in various staining protocols for microscopic examination of tissues and microorganisms chemsupply.com.auchembk.com. Its fluorescent properties also lend themselves to applications in fluorescence microscopy . In bacteriology, it is recognized for its use in identifying specific microorganisms, such as Mycobacterium tuberculosis chembk.com.

Analytical Chemistry Applications: In analytical chemistry, this compound serves multiple purposes. It is used in the preparation of Schiff reagent, a critical tool for the detection of aldehydes chembk.com. Furthermore, its spectrophotometric properties enable its use in the photometric determination of various substances, including bromine, nitrite, and sulfur dioxide chembk.com. It also finds application as a maximal inhibitor in polarographic analysis and in extraction spectrophotometry for the determination of acid ions and metal ions chembk.com.

Contemporary Research and Environmental Applications: More recent academic research has increasingly focused on the environmental impact and remediation of synthetic dyes like this compound. Due to its persistence in wastewater, considerable research has been dedicated to developing effective methods for its removal from industrial effluents. Studies have explored the use of various adsorbent materials, including chitosan-based nanocomposite hydrogels, and natural adsorbents like Calophyllum inophyllum (CS) and Theobroma cacao (TS) shells, to efficiently remove this compound from aqueous solutions tubitak.gov.trsemanticscholar.orgresearchgate.netjetir.org. Additionally, research is investigating the potential of microbial degradation and bioremediation techniques, such as using bacterial strains like Bacillus subtilis, for the decolorization and breakdown of this compound, offering promising avenues for sustainable wastewater treatment researchgate.net.

Key Chemical and Physical Properties of this compound

PropertyValue
Chemical NameThis compound (CI 42510)
SynonymsMagenta, Basic Fuchsin
Molecular FormulaC₂₀H₂₀ClN₃
Molecular Weight337.85 g/mol
AppearanceDark green crystalline powder
Solubility (Water)Soluble (4 g/L at 25°C)
Solubility (Ethanol)Soluble
Maximum Absorbance (λmax)540–543 nm
Melting PointDecomposes >392 °F / ~235-250 °C
Dye ClassTriarylmethane, Cationic Dye

Selected Academic and Research Applications of this compound

Application AreaSpecific Use / Research Focus
HistologyStaining biological tissues, nucleic acids (DNA/RNA), chromosomes (cytogenetics)
MicroscopyGeneral staining for microscopic visualization of cellular structures and microorganisms
BacteriologyIdentification of Mycobacterium tuberculosis
Analytical ChemistrySchiff reagent preparation (aldehyde detection), photometric analysis (bromine, nitrite, SO₂), polarographic analysis (inhibitor), extraction spectrophotometry (ions, metals)
Environmental ScienceAdsorbent studies for wastewater treatment, bioremediation research, dye degradation studies
Fluorescence MicroscopyUtilization of its fluorescent properties for enhanced visualization

Environmental Fate and Remediation Research of Basic Violet 14

Persistence and Environmental Distribution Studies of Basic Violet 14

Synthetic organic dyes like this compound are characterized by complex aromatic structures and synthetic origins, rendering them resistant to natural degradation processes in the environment.

Stability in Aquatic Ecosystems and Resistance to Natural Degradation

This compound exhibits considerable stability in aquatic ecosystems. Its complex aromatic structure and synthetic origin make it resistant to environmental conditions such as light, oxidizing agents, and aerobic digestion, thus making it difficult to biodegrade tubitak.gov.triarc.fr. This recalcitrance means that BV14 can persist in water bodies for extended periods, contributing to long-term pollution. While specific half-life data in various aquatic conditions are not detailed in the provided search results, the general resistance to natural degradation pathways is a key characteristic of this dye tubitak.gov.triarc.fr.

Impact on Aquatic Photosynthetic Activity

The presence of dyes like this compound in water bodies can significantly impact aquatic life by inhibiting sunlight penetration due to their intense coloration. This reduced light availability directly affects the photosynthetic activity of aquatic organisms, such as algae and phytoplankton tubitak.gov.trmdpi.cominformaticsjournals.co.in. By limiting light, BV14 can hinder the primary production processes essential for the base of the aquatic food web. Furthermore, the disruption of photosynthetic activity can lead to a decrease in dissolved oxygen levels, creating anaerobic conditions detrimental to aquatic ecosystems tubitak.gov.trmdpi.com.

Advanced Remediation Technologies for this compound Contamination

Given the persistence and environmental impact of this compound, various advanced remediation technologies are being explored for its removal from wastewater. Adsorption processes, utilizing a range of materials, have shown significant promise.

Adsorption Processes for this compound Removal

Adsorption is a widely recognized and effective method for removing dyes from wastewater due to its simplicity, cost-effectiveness, and ability to handle toxic substances without generating secondary pollution nih.govniscpr.res.in. The process involves the binding of dye molecules from the aqueous phase onto the surface of a solid adsorbent.

Research has focused on developing and characterizing various adsorbents capable of efficiently capturing this compound. These materials are often chosen for their large surface area, pore structure, and surface chemistry, which facilitate strong interactions with the cationic dye molecules tubitak.gov.trnih.govniscpr.res.in.

Agricultural waste materials are increasingly being investigated as low-cost, eco-friendly adsorbents for dye removal. Their abundant availability and inherent functional groups make them attractive alternatives to conventional adsorbents like activated carbon.

Prosopis juliflora Bark Powder (PJB): This agricultural waste has demonstrated significant potential for removing this compound from aqueous solutions researchgate.netresearchgate.netchesci.com. Studies indicate that PJB has a point of zero charge (pHzpc) around 4.4, suggesting its surface becomes negatively charged at pH values above this, enhancing the adsorption of cationic dyes like BV14 researchgate.net. FTIR analysis before and after adsorption confirms the presence of functional groups involved in dye binding researchgate.netresearchgate.net. The maximum adsorption capacity of PJB for BV14 has been studied, with findings suggesting it can be an effective and economical adsorbent researchgate.netchesci.com.

Wheat Bran: Wheat bran, an agricultural by-product, has been evaluated as a sustainable adsorbent for this compound and other dyes jetir.orgdeswater.comresearchgate.nettandfonline.com. Its complex and porous nature, along with the presence of functional groups like hydroxyl, contributes to its efficient adsorption capabilities jetir.orgdeswater.com. Studies indicate that the adsorption process follows pseudo-second-order kinetics and is well-described by Langmuir and Freundlich isotherms, suggesting both monolayer and multilayer adsorption jetir.org. The adsorption efficiency of wheat bran increases with adsorbent dosage up to a certain point, indicating saturation of adsorption sites jetir.org.

Calophyllum inophyllum (CS) and Theobroma cacao (TS) Shells: Sulphuric acid-activated materials derived from CS and TS shells have shown superior adsorption capacities for this compound nih.govresearchgate.net. Calophyllum inophyllum shell (CS) exhibited a particularly high adsorption capacity, reaching 1416.43 mg/g, compared to Theobroma cacao (TS) shell at 980.39 mg/g nih.govresearchgate.net. The adsorption kinetics for both materials fit the pseudo-second-order model, and the process is often controlled by film diffusion nih.govresearchgate.net. These materials are considered economical waste products suitable for industrial wastewater treatment nih.gov.

Curcuma angustifolia Scales (CA): This low-cost adsorbent, prepared from agricultural waste, has shown effective adsorption of this compound, with a reported maximum monolayer adsorption capacity of 208.33 mg/g, outperforming commercial activated carbon in some studies niscpr.res.in. The adsorption process is endothermic and spontaneous, fitting the Langmuir isotherm model niscpr.res.in.

Table 1: Adsorption Capacities of Various Agricultural Waste-Derived Adsorbents for this compound

Adsorbent MaterialMaximum Adsorption Capacity (mg/g)Adsorption Model FitKinetic Model FitReference
Calophyllum inophyllum (CS) Shells1416.43Langmuir, FreundlichPseudo-second-order nih.govresearchgate.net
Theobroma cacao (TS) Shells980.39Langmuir, FreundlichPseudo-second-order nih.govresearchgate.net
Prosopis juliflora Bark Powder (PJB)Not specifiedNot specifiedNot specified researchgate.net
Wheat BranNot specifiedLangmuir, FreundlichPseudo-second-order jetir.org
Curcuma angustifolia Scales (CA)208.33LangmuirPseudo-second-order niscpr.res.in
Chitosan based semi-IPN nanocomposite hydrogel276.21LangmuirPseudo-second-order tubitak.gov.trresearchgate.nettubitak.gov.tr

Table 2: Key Parameters for this compound Adsorption on Selected Adsorbents

AdsorbentOptimum pHOptimum Adsorbent DosageOptimum Contact Time (min)Temperature (°C)Removal Efficiency (%)
Chitosan based semi-IPN nanocomposite hydrogel80.025 g902590.4
Sulphuric acid activated Calophyllum inophyllum shellsNot specifiedNot specified60Not specifiedNot specified
Sulphuric acid activated Theobroma cacao shellsNot specifiedNot specified40Not specifiedNot specified
Prosopis juliflora Bark Powder (PJB)5100 mg/50mlNot specified3590
Wheat Bran80.4 gNot specifiedNot specified~90 (at 0.4g)
Curcuma angustifolia Scales (CA)8~35 mg60Not specified~100

Compound Name Table:

Common NameIUPAC Name / Other Identifiers
This compoundC.I. 42510, Magenta, Basic Fuchsine
Crystal VioletBasic Violet 3
Direct Yellow 12DY12
Basic Red 9para-magenta
MagentaC.I. Basic Red
Basic Violet 7Not specified
Basic Yellow 28Not specified
Disperse Blue 3Not specified
Acid Orange 7Not specified
Acid Violet 43Not specified
Methyl OrangeNot specified
Acid Blue-9Not specified
Reactive VioletNot specified
Azo DyesNot specified
Adsorbent Development and Characterization for this compound Uptake
Modified and Engineered Adsorbent Materials

Research has explored a range of modified and engineered adsorbent materials for the efficient removal of this compound. These materials are often chosen for their availability, cost-effectiveness, and tunable surface properties that enhance adsorption capacity.

Chitosan-Based Hydrogels: Chitosan-based semi-interpenetrating polymer network (semi-IPN) nanocomposite hydrogels, particularly those incorporating graphene oxide (GO), have demonstrated significant potential. A study reported a maximum adsorption capacity of 276.21 mg g⁻¹ for BV14 using a GO-containing chitosan-based semi-IPN nanocomposite hydrogel, achieving a removal efficiency of 90.4% tubitak.gov.tr. The incorporation of GO improved the adsorption capacity compared to the neat hydrogel.

Activated Carbon: While not explicitly detailed for BV14 in the provided snippets, activated carbon derived from agricultural by-products is generally recognized as a highly effective adsorbent for various dyes due to its extensive surface area and porous structure ecoeet.com. Studies on similar cationic dyes suggest activated carbon's suitability.

Clay Minerals: Natural clays (B1170129), such as bentonite (B74815), have been investigated for their efficacy in removing cationic dyes like this compound. Acid-activated bentonite has shown good adsorption capabilities, with maximum monolayer adsorption capacities reported as 147.9 mg g⁻¹ for Na-bentonite and 100 mg g⁻¹ for Ca-bentonite researchgate.net. Modified clays, such as acid-modified clays, have shown improved adsorption rates and increased surface area and porosity compared to base-modified or unmodified clays researchgate.net. Studies on related dyes indicate that clays can be effective and economical adsorbents for cationic dyes researchgate.netresearchgate.netacs.orgmdpi.com.

Other Engineered Materials: Research has also explored adsorbents like wheat bran, an agricultural by-product, for dye removal. Wheat bran demonstrated efficient adsorption of this compound and Direct Yellow 12, with removal efficiency increasing with adsorbent dosage up to 0.4 g and showing a positive correlation with temperature jetir.org.

Mechanistic Studies of this compound Adsorption

Understanding the mechanisms governing the adsorption of this compound is crucial for optimizing the process and designing effective remediation strategies. This involves analyzing equilibrium isotherms, kinetics, thermodynamics, and the nature of adsorption interactions.

Equilibrium Adsorption Isotherms

Equilibrium isotherm models describe the relationship between the amount of adsorbate adsorbed onto the adsorbent and the equilibrium concentration of the adsorbate in the solution.

Langmuir Model: The Langmuir isotherm, which assumes monolayer adsorption onto a homogeneous surface with a finite number of sites, has frequently been found to best describe the adsorption of this compound onto various adsorbents. For instance, chitosan-based hydrogels tubitak.gov.tr, bentonite researchgate.net, and copper oxide nanoparticles (for similar cationic dyes) bohrium.com have shown good fitting with the Langmuir model. This suggests that the adsorption process predominantly occurs in a monolayer fashion.

Freundlich Model: The Freundlich isotherm, which accounts for multilayer adsorption on a heterogeneous surface, has also been reported to fit the adsorption data for this compound on some materials, such as bentonite researchgate.net and wheat bran jetir.org. The applicability of both Langmuir and Freundlich models for certain adsorbents indicates a complex adsorption process that may involve both monolayer and multilayer adsorption, or heterogeneous surface characteristics.

Temkin Model: The Temkin isotherm, which considers the effect of adsorbate-adsorbent interactions on adsorption, has also been assessed in studies involving similar dyes bohrium.comresearchgate.net.

Adsorption Kinetics and Rate-Controlling Mechanisms

Adsorption kinetics studies investigate the rate at which the adsorbate is removed from the solution and the factors influencing this rate.

Pseudo-Second-Order Model: The pseudo-second-order (PSO) kinetic model has consistently been found to best describe the adsorption of this compound onto various adsorbents, including chitosan-based hydrogels tubitak.gov.tr, bentonite researchgate.net, and wheat bran jetir.org. This model suggests that the rate-limiting step is likely chemical adsorption (chemisorption), involving valence forces and sharing or exchange of electrons between the adsorbent and the adsorbate.

Pseudo-First-Order Model: While the PSO model is often dominant, the pseudo-first-order (PFO) model has also been considered in some studies, though it generally shows a poorer fit for BV14 adsorption compared to PSO researchgate.net.

Thermodynamic Parameters of this compound Adsorption

Thermodynamic parameters provide insights into the spontaneity, feasibility, and energy changes associated with the adsorption process.

Gibbs Free Energy (ΔG°): Negative values of Gibbs free energy (ΔG°) indicate that the adsorption of this compound is spontaneous and thermodynamically favorable tubitak.gov.trsciencepublishinggroup.com. An increase in ΔG° with increasing temperature can suggest enhanced adsorption at higher temperatures, implying stronger interactions tubitak.gov.tr.

Enthalpy (ΔH°): The enthalpy change (ΔH°) for BV14 adsorption has been reported as positive (endothermic) in several studies tubitak.gov.trjetir.orgsciencepublishinggroup.com. This indicates that the adsorption process is favored by increasing temperatures, as higher temperatures provide more energy for the dye molecules to interact with the adsorbent surface.

Entropy (ΔS°): Positive entropy changes (ΔS°) suggest an increase in randomness at the solid-liquid interface during adsorption, which is often associated with the desorption of water molecules from the active sites of the adsorbent and the attachment of dye molecules sciencepublishinggroup.com.

Elucidation of Adsorption Interactions

The nature of the interaction between this compound and the adsorbent surface dictates the adsorption mechanism.

Chemisorption vs. Physisorption: While thermodynamic studies often suggest physical adsorption (physisorption) due to endothermic behavior and negative ΔG° values tubitak.gov.tr, kinetic studies, particularly the prevalence of the pseudo-second-order model, strongly indicate that chemisorption is a significant, if not dominant, mechanism tubitak.gov.trjetir.orgresearchgate.netsciencepublishinggroup.com. This implies that chemical bonding or electron exchange plays a crucial role.

Electrostatic Interactions: As a cationic dye, this compound can interact with negatively charged sites on the adsorbent surface through electrostatic attraction. The pH of the solution significantly influences these interactions. For instance, adsorption is often favored at slightly alkaline pH values (e.g., pH 8), where the adsorbent surface might carry a more negative charge, enhancing attraction for the cationic dye tubitak.gov.trjetir.org.

Parametric Optimization of this compound Adsorption Systems

Optimizing various parameters is essential for maximizing the efficiency and effectiveness of this compound removal through adsorption.

pH: The optimal pH for BV14 adsorption is typically reported to be around 8, where the dye's cationic nature and the adsorbent's surface charge are most conducive to adsorption tubitak.gov.trjetir.org.

Adsorbent Dosage: Adsorption efficiency generally increases with an increase in adsorbent dosage up to a certain point, after which it plateaus due to the saturation of available adsorption sites or increased turbidity jetir.orgajchem-a.com. Optimal dosages vary depending on the adsorbent material.

Contact Time: Equilibrium is usually reached within a specific contact time, after which no significant further removal occurs tubitak.gov.trjetir.orgajchem-a.com. This time frame can range from 30 to 90 minutes depending on the adsorbent and conditions.

Initial Dye Concentration: While higher initial dye concentrations generally lead to higher adsorption capacities (mg/g) due to a greater driving force, the percentage removal efficiency may decrease at very high concentrations researchgate.netjetir.orgbohrium.com.

Temperature: Adsorption of BV14 is often endothermic, meaning that higher temperatures can lead to increased adsorption efficiency jetir.orgtubitak.gov.tr.

Biodegradation and Bioremediation of this compound

Microbial Degradation Studies

Microbial degradation offers a promising avenue for breaking down this compound. Various bacterial and fungal species, as well as their consortia, have been investigated for their efficacy in decolorizing and degrading this dye.

Bacterial Strains

Several bacterial strains have demonstrated the ability to degrade this compound. Studies have identified specific species capable of breaking down this dye, often isolated from industrial wastewater environments.

Bacillus subtilis : This bacterium has been investigated for its capacity to degrade this compound. Initial experiments using a one-factor-at-a-time approach achieved approximately 74% decolorization, which was significantly improved to 84.40% through response surface methodology and the Box-Behnken design under optimal conditions (100 mg/L dye, 32.5°C, pH 7, 10% inoculum) researchgate.netresearchgate.net.

Citrobacter freundii : Isolated from tannery effluent, Citrobacter freundii has shown effectiveness in degrading synthetic azo dyes, including those found in industrial wastewater researchgate.net. This strain can degrade effluent water containing synthetic azo dyes, allowing for potential reuse of the treated water researchgate.net.

Nesterenkonia lacusekhoensis : This alkaliphilic bacterium has been explored for its potential in decolorizing various azo dyes, including this compound, at high pH levels characteristic of textile wastewater researchgate.netresearchgate.net. The strain demonstrated the ability to decolorize over 90% of tested azo dyes (100 mg/L) within 72 to 192 hours through biodegradation researchgate.net. It also reduced Chemical Oxygen Demand (COD) and showed no phytotoxicity in treated wastewater researchgate.net.

Enterobacter species : While not detailed for this compound specifically in the provided snippets, Enterobacter species are recognized as facultative anaerobes capable of reducing azo dyes under both anaerobic and aerobic conditions nih.gov.

Escherichia : Similar to Enterobacter, Escherichia species are noted for their ability to degrade azo dyes under both anaerobic and aerobic conditions nih.gov.

Fungal Degradation

Fungi, particularly white rot fungi, are also effective in degrading recalcitrant dyes like this compound.

White Rot Fungi : These fungi are known for their ability to degrade complex organic compounds, including textile dyes, through the production of extracellular enzymes dokumen.pubncsu.edu.

Aspergillus terreus : This fungal species has been investigated for dye removal. Studies have shown Aspergillus species can adsorb dyes through biomass production researchgate.net. Aspergillus terreus was found to achieve 69.8% dye adsorption in a comparative study with other microorganisms researchgate.net.

Penicillium citrinum : While mentioned in the prompt, specific research findings for Penicillium citrinum's degradation of this compound were not explicitly detailed in the provided search results.

Fungal-Bacterial Consortia for Enhanced Decolorization

Combining fungal and bacterial strains into consortia can lead to enhanced decolorization and degradation efficiencies compared to individual cultures. This synergistic approach can leverage the complementary metabolic pathways of different microorganisms dokumen.pub. For instance, a consortium of Aspergillus sp. and Chlorella sorokiniana showed enhanced decolorization of Disperse Red 3B ncsu.edu.

Enzymatic Mechanisms in this compound Biodegradation

The biodegradation of azo dyes like this compound often involves specific enzymes that catalyze the breakdown of the dye molecule.

Azoreductase : This enzyme plays a crucial role in the initial step of azo dye biodegradation by reducing the azo bond (-N=N-), which leads to decolorization and the formation of aromatic amines dokumen.pubresearchgate.netsdc.org.ukmdpi.comresearchgate.net.

Laccase : Laccases are multi-copper oxidases that can degrade a wide range of aromatic compounds, including dyes. Bacterial laccases, such as those found in Bacillus subtilis, are known to be involved in pigment formation and can contribute to dye degradation researchgate.netsemnan.ac.ir.

Peroxidases : Enzymes like manganese peroxidase (MnP) and lignin (B12514952) peroxidase (LiP) are also implicated in dye degradation, particularly by white rot fungi ncsu.eduncsu.eduresearchgate.netthaiscience.info. These enzymes catalyze oxidative reactions that break down complex dye structures.

Identification and Analysis of Biodegradation Metabolites and Pathways

Understanding the breakdown products and pathways is essential for assessing the safety and completeness of the degradation process. Analytical techniques are employed to identify these metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique is widely used to identify and quantify biodegradation metabolites by analyzing their mass-to-charge ratio and fragmentation patterns researchgate.netdokumen.pubresearchgate.netmdpi.comresearchgate.net. LC-MS analysis of dye degradation by Bacillus subtilis has provided insights into the formation of various compounds, and studies on other azo dyes have identified specific aromatic amines and other intermediates researchgate.netresearchgate.net.

Fourier Transform Infrared Spectroscopy (FTIR) : FTIR spectroscopy is used to identify functional groups present in the dye molecule and its degradation products. Changes in FTIR spectra, such as the appearance of new functional groups (e.g., O–H, C–H, N–H stretches) or shifts in existing ones, indicate the degradation of the dye molecule researchgate.netdokumen.pubncsu.eduresearchgate.net. For instance, FTIR analysis of treated dye showed the formation of new functional groups, indicating degradation researchgate.net.

Bioremediation Efficiency and Optimization Parameters for this compound Systems

Optimizing various parameters is crucial for maximizing the efficiency of bioremediation processes for this compound.

Dye Concentration : Higher dye concentrations can be inhibitory to microbial growth and degradation. For example, Pseudomonas aeruginosa showed reduced decolorization efficiency at concentrations above 20 mg/L, with 90% decolorization achieved at 50 mg/L for this compound sciepub.com.

pH : The optimal pH for microbial activity and dye degradation can vary. Nesterenkonia lacusekhoensis demonstrated effectiveness in decolorizing dyes at high pH levels researchgate.net. Bacillus subtilis achieved optimal decolorization at pH 7 researchgate.net.

Temperature : Temperature influences enzyme activity and microbial growth rates. Optimal temperatures are critical for efficient biodegradation researchgate.net.

Inoculum Size : The amount of microbial biomass introduced can affect the rate of degradation. An inoculum size of 10% (v/v) was found to be effective for Bacillus subtilis in decolorizing this compound researchgate.net.

Carbon Source : The presence of suitable carbon sources can enhance microbial activity and dye degradation. Sucrose, for example, proved to be an efficient carbon source, yielding 97% decolorization in one study researchgate.net.

Compound Name Table

Compound Name Common Name/Synonym

Advanced Oxidation Processes (AOPs) for this compound Degradation

AOPs are characterized by their ability to generate potent oxidizing agents that can effectively degrade a wide range of organic contaminants. For the remediation of industrial dye wastewater, AOPs offer a pathway to decolorize and mineralize dyes that are resistant to conventional treatment methods researchgate.netijcce.ac.ir. Key AOPs investigated for dye removal include photocatalytic degradation, electrochemical oxidation, ozonation, and Fenton-based processes nih.govresearchgate.netijcce.ac.ir.

Photocatalytic Degradation of this compound

Photocatalytic degradation utilizes semiconductor materials that, upon activation by light, generate electron-hole pairs. These charge carriers then initiate redox reactions, producing reactive oxygen species (ROS) like hydroxyl radicals (·OH) and superoxide (B77818) radicals (O₂⁻·) that are responsible for oxidizing the dye molecules researchgate.netmdpi.commdpi.comacs.orgresearchgate.net.

The development of efficient photocatalysts is crucial for optimizing dye degradation. Among various semiconductor materials, titanium dioxide (TiO₂) and zinc oxide (ZnO) based nanocomposites have shown significant promise due to their synergistic effects, improved charge separation, and enhanced light absorption properties acs.orgsemanticscholar.orgresearchgate.netresearchgate.net.

Research has focused on synthesizing TiO₂-ZnO nanocomposites, often prepared via hydrothermal processes and subsequently calcined at different temperatures. For instance, TiO₂-ZnO nanocomposites calcined at 500 °C have demonstrated superior photocatalytic activity compared to individual TiO₂ or ZnO materials for the degradation of this compound semanticscholar.orgresearchgate.net. These composite materials are typically characterized using techniques such as Scanning Electron Microscopy (SEM) for morphology, X-ray Diffraction (XRD) for crystalline structure, Energy Dispersive X-ray (EDX) for elemental composition, and Fourier Transform Infrared (FTIR) spectroscopy for functional group analysis semanticscholar.orgresearchgate.net. Other metal oxides, such as α-Fe₂O₃, CuFe₂O₄, and NiOAg, have also been investigated for dye degradation, showcasing their potential as photocatalysts mdpi.commdpi.comresearchgate.netrsc.orgnanochemres.orgaip.org.

The photodegradation of this compound by TiO₂-ZnO nanocomposites has been found to follow pseudo-first-order kinetics with respect to the dye concentration semanticscholar.orgresearchgate.net. This kinetic model describes the rate of degradation as being proportional to the concentration of the dye at any given time. Furthermore, the process often adheres to the Langmuir-Hinshelwood (L-H) model, which describes the kinetics of surface-catalyzed reactions semanticscholar.orgresearchgate.netcas.cnjmaterenvironsci.comchemmethod.com. The L-H model considers the adsorption of the reactant onto the catalyst surface and its subsequent reaction. For the TiO₂-ZnO nanocomposite, the rate constant of surface reaction (k) was reported as 5.53×10⁻⁸ mol.L⁻¹.min⁻¹, and the Langmuir-Hinshelwood adsorption constant (K_LH) was 1.7×10⁸ L.mol⁻¹ semanticscholar.orgresearchgate.net.

The efficiency of photocatalytic degradation is significantly influenced by the type of light source used. Studies on TiO₂-ZnO nanocomposites for BV14 degradation revealed varying efficiencies under different illumination conditions:

Sunlight: Achieved a degradation efficiency of 81.78% semanticscholar.orgresearchgate.net.

UV Light: Resulted in a degradation efficiency of 69.58% semanticscholar.orgresearchgate.net.

Visible Light: Showed a lower degradation efficiency of 31.24% semanticscholar.orgresearchgate.net.

This indicates that sunlight, with its broader spectrum, is more effective for the photocatalytic degradation of BV14 using this specific nanocomposite.

Catalyst loading also plays a critical role. Research on TiO₂-ZnO nanocomposites found that the photodegradation efficiency of BV14 initially increased with increasing catalyst concentration, reaching an optimal point, and then decreased. The maximum photodegradation was observed at a catalyst loading of 0.175 g/100 mL of suspension semanticscholar.orgresearchgate.netresearchgate.net.

The analysis of photodegradation products and intermediates is essential for understanding the complete mineralization pathway and identifying any potentially harmful by-products. While specific detailed studies on BV14 degradation products are limited in the provided search results, research on similar triarylmethane dyes, such as Basic Violet 4, has identified intermediates resulting from N-de-ethylation and the destruction of the conjugated structure. These include compounds like N,N-diethylaminobenzene, N-ethylaminobenzene, aminobenzene, acetamide, 2-propenoic acid, and acetic acid acs.org. For other dyes like Direct Red 23, complete degradation products identified via LC-MS/MS analysis included oxalic acid and formic acid bohrium.comtandfonline.com. Further investigation into the specific intermediates and final products of BV14 photodegradation is warranted.

Electrochemical Oxidation Processes for this compound (e.g., Electro-Fenton)

Electrochemical oxidation processes, such as Electro-Fenton (EF), are also effective AOPs for dye removal. The Electro-Fenton process involves the in-situ generation of hydrogen peroxide (H₂O₂) at a cathode and its reaction with iron ions (Fe²⁺) to produce highly reactive hydroxyl radicals (·OH) researchgate.netbrieflands.com. These radicals then oxidize the organic pollutants.

Studies on the mineralization of Crystal Violet (CV), another triarylmethane dye, using the Electro-Fenton method with a boron-doped diamond (BDD) anode demonstrated high efficiency. Optimal conditions for CV mineralization (91.18%) were reported at a pH of 3, with 1 mM Fe(II), a current intensity of 300 mA, and a temperature of 308 K, achieving complete degradation within 420 minutes researchgate.net. Electro-Fenton processes have also shown high decolorization yields (e.g., 99%) for azo dyes, indicating their broad applicability in treating dye-laden wastewater researchgate.net.

Table 1: Photocatalytic Degradation Efficiency of TiO₂-ZnO Nanocomposite for this compound under Different Light Sources

Light SourceDegradation Efficiency (%)Source
Sunlight81.78 semanticscholar.orgresearchgate.net
UV Light69.58 semanticscholar.orgresearchgate.net
Visible Light31.24 semanticscholar.orgresearchgate.net

Table 2: Kinetic and Adsorption Parameters for TiO₂-ZnO Nanocomposite Photodegradation of this compound

ParameterValueUnitModelSource
Rate Constant (k)5.53 × 10⁻⁸mol.L⁻¹.min⁻¹Pseudo-first-order semanticscholar.orgresearchgate.net
Adsorption Constant (K_LH)1.7 × 10⁸L.mol⁻¹Langmuir-Hinshelwood semanticscholar.orgresearchgate.net

Table 3: Optimal Conditions for TiO₂-ZnO Nanocomposite Photocatalysis of this compound

ParameterOptimal ValueUnitSource
Catalyst Loading0.175 g/100 mL semanticscholar.orgresearchgate.netresearchgate.net
Initial BV14 Concentration3.0 × 10⁻⁵M semanticscholar.orgresearchgate.net
pH6.88- semanticscholar.orgresearchgate.net
Other Advanced Oxidation Techniques (e.g., Ozonation, Fenton Oxidation, Sono-chemical Cavitation, UV/H2O2 Systems)

Advanced Oxidation Processes (AOPs) are powerful methods for degrading recalcitrant organic pollutants like dyes by generating highly reactive oxygen species (ROS). While specific studies focusing solely on this compound using all these techniques are limited, research on similar triphenylmethane (B1682552) dyes provides insight into their potential effectiveness.

UV/H2O2 Systems: This process involves the photolysis of hydrogen peroxide (H2O2) under UV irradiation, leading to the formation of hydroxyl radicals (•OH), which are potent oxidants capable of breaking down complex dye molecules. Studies on Basic Violet 16 (BV16), a similar cationic dye, demonstrated a high degradation efficiency of 99% within 8 minutes using the UV/H2O2 system d-nb.info. The UV/H2O2 process is considered one of the most advanced AOPs, with numerous full-scale applications epa.gov.

Fenton and Photo-Fenton Oxidation: The Fenton process utilizes ferrous ions (Fe²⁺) and hydrogen peroxide to generate hydroxyl radicals, facilitating the oxidative degradation of dyes. Studies on Crystal Violet (CV), another triphenylmethane dye, have reported high removal efficiencies (up to 99%) under optimized Fenton and Photo-Fenton conditions, typically at acidic pH (around 3) researchgate.netmdpi.combrieflands.com. The Photo-Fenton process, enhanced by UV irradiation, generally shows superior performance due to increased radical generation researchgate.net. Similar systems involving copper ions have also shown high degradation rates for other Basic Violet dyes jmaterenvironsci.com.

Ozonation: Ozonation is another effective chemical oxidation method that can degrade dyes. Research on various basic dyes, including Basic Violet 16, indicates that ozonation can effectively reduce color, Chemical Oxygen Demand (COD), and improve biodegradability psu.edu. The efficiency of ozonation is often dependent on factors such as pH, with acidic conditions sometimes favoring radical formation psu.edud-nb.info.

Sono-chemical Cavitation: This technique employs high-frequency ultrasound to induce acoustic cavitation, leading to localized extreme conditions that can break down dye molecules. While studies on Methyl Violet and Basic Violet 10 show degradation, the efficiency of sonochemical processes, particularly US/H2O2, can be lower compared to UV-based methods for certain dyes d-nb.infomdpi.comcerist.dz. However, combined systems like hydrodynamic cavitation with catalysts have shown promise for dye degradation researchgate.net.

Table 1: Representative Degradation Efficiencies of Advanced Oxidation Processes for Similar Dyes

ProcessTarget DyeMax Degradation (%)Time (min)Key Oxidant(s)Reference
UV/H2O2BV16998Hydroxyl radical (•OH) d-nb.info
FentonCV99N/AHydroxyl radical (•OH) researchgate.netmdpi.com
Photo-FentonCV99N/AHydroxyl radical (•OH) researchgate.netmdpi.com
Photo-Fenton-likeBV399N/AHydroxyl radical (•OH) jmaterenvironsci.com
UV/PMS (Sulfate Act.)CV7760•OH, SO₄•⁻ mdpi.com
UV/Cu²⁺/PDSMV61N/ASulfate (B86663) radical (SO₄•⁻) iwaponline.com
OzonationBV16Varies with pHN/AOzone (O₃), •OH psu.edu
US/H2O2BV16<15N/AHydroxyl radical (•OH) d-nb.info

Note: Data for BV16 and CV are presented as indicative of the potential of these AOPs for similar dye structures.

Role of Reactive Oxygen Species (e.g., Hydroxyl Radicals, Sulfate Radicals) in this compound Degradation

The efficacy of AOPs in degrading this compound and similar dyes is primarily attributed to the generation of highly reactive oxygen species, predominantly hydroxyl radicals (•OH) and, in some systems, sulfate radicals (SO₄•⁻) mdpi.comiwaponline.com.

Hydroxyl Radicals (•OH): These are powerful, non-selective oxidants with a high oxidation potential (2.8 V). They are generated through the decomposition of H₂O₂ in Fenton and UV/H₂O₂ processes, and also during sonochemical cavitation epa.govresearchgate.netmdpi.combrieflands.com. Hydroxyl radicals attack the chromophoric structure of BV14, leading to dealkylation, cleavage of aromatic rings, and ultimately mineralization into simpler, less harmful compounds researchgate.netnih.gov.

Sulfate Radicals (SO₄•⁻): Activated by processes like UV irradiation or transition metals in conjunction with persulfate (e.g., peroxymonosulfate (B1194676) (PMS) or peroxydisulfate (B1198043) (PDS)), sulfate radicals are also potent oxidants (2.5–3.1 V) mdpi.comiwaponline.com. They are known for their longer half-life and greater stability across a wider pH range compared to hydroxyl radicals, making them particularly effective for dye degradation in various water matrices mdpi.comiwaponline.com. Studies indicate that sulfate radicals play a dominant role in the degradation of dyes like Methyl Violet researchgate.net.

The relative contribution of these radicals can vary depending on the specific AOP employed and the reaction conditions (e.g., pH, presence of scavengers) mdpi.comiwaponline.com.

Coagulation and Flocculation Techniques for this compound Removal

Coagulation and flocculation are well-established physicochemical processes used for the removal of suspended solids and dissolved pollutants, including dyes, from wastewater. These techniques involve destabilizing colloidal particles and promoting their aggregation into larger flocs that can be easily separated by sedimentation or filtration researchgate.netmdpi.com.

Application of Natural and Biodegradable Coagulants (e.g., Bentonite, Sodium Alginate)

Bentonite, a natural clay mineral, and sodium alginate, a biodegradable polysaccharide derived from seaweed, have emerged as cost-effective and environmentally friendly options for dye removal. Their application in the remediation of this compound has shown significant promise.

Bentonite: Bentonite acts as a primary coagulant, effectively removing BV14 through adsorption and charge neutralization mechanisms. Studies have demonstrated high removal efficiencies for BV14 using bentonite alone, with removal rates reaching up to 97.6% at a dosage of 200 mg/L and 97.2% at 160 mg/L siftdesk.orgacademie-sciences.frresearchgate.net. The adsorption capacity of bentonite for BV14 is influenced by factors such as initial dye concentration and the presence of salts academie-sciences.frresearchgate.net. Na-bentonite generally exhibits higher adsorption capacity than Ca-bentonite academie-sciences.fr.

Sodium Alginate: Sodium alginate functions effectively as a flocculant or coagulant aid. When used alone, it can achieve moderate removal efficiencies for BV14, with rates up to 71.2% at 16 mg/L siftdesk.org.

Combined Bentonite and Sodium Alginate: The synergistic effect of combining bentonite with sodium alginate as a coagulant aid significantly enhances the removal of BV14. Optimal conditions, such as 160 mg/L of bentonite and 4 mg/L of sodium alginate at pH 9.0, have yielded removal efficiencies as high as 98.8% siftdesk.orgresearchgate.net. This combination leverages the coagulating properties of bentonite with the bridging and flocculation capabilities of sodium alginate, leading to superior color removal.

Table 2: Removal of this compound using Bentonite and Sodium Alginate

Coagulant/FlocculantDosage (mg/L)Removal Efficiency (%)pHReference
Bentonite (BE)20097.6N/A siftdesk.org
Bentonite (BE)16097.2N/A siftdesk.org
Bentonite (BE)12095.9N/A siftdesk.org
Bentonite (BE)4063.6N/A siftdesk.org
Sodium Alginate (SA)856.6N/A siftdesk.org
Sodium Alginate (SA)1671.2N/A siftdesk.org
Sodium Alginate (SA)1266.9N/A siftdesk.org
Sodium Alginate (SA)434.5N/A siftdesk.org
BE + SA160 + 498.89.0 siftdesk.orgresearchgate.net
Mechanisms of Coagulation-Flocculation in this compound Decolorization

The removal of this compound by coagulation and flocculation involves several key mechanisms:

Charge Neutralization: Bentonite particles, often carrying a net negative surface charge, can neutralize the positive charge of cationic dyes like BV14. This destabilizes the dye molecules, reducing electrostatic repulsion and allowing them to aggregate researchgate.netfrontiersin.org.

Adsorption Bridging: Sodium alginate, with its long polymer chains containing functional groups, can adsorb onto the surface of destabilized dye particles or bentonite flocs. These adsorbed polymers can then bridge between multiple particles, forming larger, more stable flocs that settle more effectively researchgate.netmdpi.comnih.gov.

Sweep Flocculation: In some cases, the hydrolysis of metal salts (if used as primary coagulants alongside natural ones) can form metal hydroxides that entrap dye molecules and suspended solids, leading to their removal as part of the precipitated flocs researchgate.netmdpi.com.

The effectiveness of these mechanisms is influenced by factors such as pH, coagulant dosage, and the specific chemical properties of the dye and the adsorbent materials researchgate.netfrontiersin.org.

Toxicological and Ecotoxicological Research of Basic Violet 14

Carcinogenic and Mutagenic Potential of Basic Violet 14

The carcinogenic and mutagenic properties of this compound and related compounds have been a subject of scientific investigation, driven by its classification and structural similarities to other known carcinogens.

In Vivo and In Vitro Genotoxicity Studies (e.g., Chromosomal Aberrations, Cell Transformation, Mutagenicity Assays)

Genotoxicity studies are crucial for identifying substances that can damage genetic material (DNA), potentially leading to mutations and cancer. Standard assays for this purpose include mutagenicity assays like the Ames test, in vitro chromosomal aberration tests, and cell transformation assays.

Mutagenicity Assays: The Ames test is a widely used method that employs bacteria to screen for the mutagenic potential of chemical compounds wikipedia.org. A positive result indicates that the chemical can cause mutations in the DNA of the test organism, suggesting it may act as a carcinogen wikipedia.orggenetics-gsa.org. While this compound is noted for its mutagenic effects, specific results from Ames testing are not readily available in the public literature.

Chromosomal Aberration: This test evaluates the potential of a substance to induce structural damage to chromosomes in cultured mammalian cells, such as breaks or exchanges criver.comnih.govfda.gov. An increase in chromosomal aberrations is a key indicator of genotoxic potential nih.gov. Detailed studies applying this specific assay to this compound are not widely documented.

Cell Transformation Assays (CTAs): CTAs are in vitro methods used to assess the carcinogenic potential of compounds by measuring their ability to transform normal cells into cells with neoplastic (malignant) characteristics abcam.comeuropa.eu. These assays can detect both genotoxic and some non-genotoxic carcinogens europa.eu. As with other specific genotoxicity tests, dedicated CTA results for this compound are not extensively reported.

While the overarching toxicological profile suggests that this compound possesses mutagenic and carcinogenic properties, a comprehensive public database of results from these specific in vivo and in vitro genotoxicity assays remains limited.

Comparative Carcinogenicity with Related Azo Dyes and Triphenylmethane (B1682552) Dyes

Understanding the toxicity of this compound can be enhanced by comparing it with structurally related compounds. This compound belongs to the triphenylmethane class of dyes, which includes several compounds with known genotoxic and carcinogenic properties nih.govnih.govjetir.orgresearchgate.net.

Triphenylmethane dyes such as Malachite Green, Crystal Violet (Gentian Violet), and Brilliant Green are recognized for their toxic profiles nih.govresearchgate.net. Malachite Green, for instance, has demonstrated mutagenic properties and is considered a potential human carcinogen researchgate.net. Similarly, Crystal Violet is associated with carcinogenic effects researchgate.net. The production of magenta, of which the related compound pararosaniline (C.I. Basic Red 9) is a component, has been linked to an excess risk of bladder cancer in manufacturing workers.

Studies on pararosaniline have shown it to be a carcinogen in animal models, further highlighting the risks associated with this class of dyes. The table below summarizes key findings on the carcinogenicity of triphenylmethane dyes related to this compound.

CompoundDye ClassKey Carcinogenic FindingsReference
This compound (Fuchsin)TriphenylmethaneClassified as a carcinogenic dye; noted for carcinogenic and mutagenic effects. nih.gov
Pararosaniline (C.I. Basic Red 9)TriphenylmethaneInduced hepatocellular carcinomas in male and female mice and in male rats. Associated with other tumors (skin, thyroid) in rats. nih.gov
Malachite GreenTriphenylmethaneExhibits mutagenic properties and is considered a potential human carcinogen. researchgate.net
Crystal Violet (Gentian Violet)TriphenylmethaneKnown genotoxic and carcinogenic properties. nih.govresearchgate.net
Brilliant GreenTriphenylmethaneSuspected to be genotoxic and carcinogenic due to chemical similarity with other triphenylmethane dyes. researchgate.net

Developmental and Organ-Specific Toxicity Research

To understand the specific impacts of this compound on biological systems, researchers have turned to model organisms that allow for detailed observation of developmental and organ-specific effects.

Zebrafish Model Studies on this compound Toxicity

The zebrafish (Danio rerio) has emerged as a valuable model organism for toxicological research due to its rapid external development, transparent embryos, and high genetic similarity to humans nih.govmdpi.com. It is particularly effective for assessing developmental toxicity and organ-specific damage, such as hepatotoxicity (liver damage) and cardiotoxicity (heart damage) nih.govmdpi.combiorxiv.org.

A key study assessed the toxicity of this compound in a zebrafish model and found that it induced common developmental abnormalities, including delayed absorption of the yolk sac and deflation of the swimming bladder nih.gov.

Hepatotoxicity Mechanisms and Effects (e.g., Liver Size, Transparency, Histopathological Alterations, Glutamate-Cysteine Ligase Catalytic Component (GCLC) Gene Expression)

The liver is a primary target for chemical toxicity due to its central role in metabolism and detoxification. In zebrafish larvae exposed to this compound, clear signs of hepatotoxicity were observed nih.gov. While specific details on liver size, transparency, and histopathological changes from this study are limited, transcriptomic analysis provided insight into the molecular mechanisms.

A significant, dose-dependent up-regulation of the Glutamate-Cysteine Ligase Catalytic Component (GCLC) gene was noted nih.gov. GCLC is the catalytic subunit for the enzyme that performs the rate-limiting step in the synthesis of glutathione, a critical antioxidant biorxiv.org. The up-regulation of this gene strongly suggests that this compound induces oxidative stress in the liver, which may be a primary mechanism of its hepatotoxicity nih.gov. Oxidative stress from reactive oxygen species (ROS) can lead to cellular damage, inflammation, and apoptosis, contributing to liver injury researchgate.net.

EndpointObservation in Zebrafish Exposed to this compoundImplicationReference
General AssessmentHepatotoxicity was observed.The liver is a target organ for this compound toxicity. nih.gov
Gene ExpressionSignificant, dose-dependent up-regulation of the GCLC gene.Indicates an oxidative stress response as a likely mechanism of liver damage. nih.gov
Cardiovascular Toxicity and Related Molecular Mechanisms (e.g., GATA4, NKX2.5 Gene Expression)

The cardiovascular system is another critical endpoint in developmental toxicity studies. The transcription factors GATA4 and NKX2.5 are essential early markers and regulators of heart development nih.gov. Their interaction and proper expression are crucial for cardiogenesis nih.gov.

In the same study that identified hepatotoxicity for this compound, cardiovascular toxicity was also assessed nih.gov. However, cardiovascular toxicity was not observed in zebrafish treated with this compound. This effect was seen with a different compound, Acid Red 26, which was tested in parallel. In zebrafish exposed to Acid Red 26, researchers noted a significant up-regulation of NKX2.5 and down-regulation of GATA4, linking these gene expression changes to the observed heart toxicity nih.gov. For this compound, no such cardiovascular effects or associated changes in GATA4 and NKX2.5 expression were reported nih.gov.

Observed Developmental Abnormalities

Research utilizing the zebrafish (Danio rerio) model has been instrumental in elucidating the developmental toxicity of this compound. Treatment of zebrafish larvae with this compound resulted in several distinct and reproducible developmental abnormalities. Among the most commonly observed were delayed absorption of the yolk sac and deflation of the swimming bladder. nih.gov These effects indicate a significant disruption of normal embryonic and larval development processes.

In addition to these general abnormalities, organ-specific toxicity was also noted. Specifically, hepatotoxicity, or damage to the liver, was observed in zebrafish treated with this compound. nih.gov The acute toxicity of this compound in this model was established with a median lethal concentration (LC50) value of 60.63 µg/ml. nih.gov

Table 1: Developmental Abnormalities Observed in Zebrafish Larvae Exposed to this compound

Developmental Endpoint Observation Reference
Yolk Sac Delayed absorption nih.gov
Swimming Bladder Deflation nih.gov
Liver Hepatotoxicity nih.gov

Cytotoxicity Assessments on Mammalian Cell Lines (e.g., VERO Cells)

Cytotoxicity assessment is a critical component of toxicological research, providing data on the potential for a chemical to cause cell damage or death. VERO cells, a lineage of kidney epithelial cells derived from the African green monkey, are widely used in these in vitro assays. Their utility stems from their continuous and well-characterized nature, which allows for reproducible and standardized testing of chemical compounds.

Mechanisms of this compound Induced Cellular Damage

This compound belongs to the triphenylmethane class of dyes. Cationic dyes within this class are known to be electrophilic, meaning they are reactive towards electron-rich molecules, or nucleophiles, within cells. Key cellular nucleophiles include proteins and nucleic acids like DNA. The central carbon atom of the triphenylmethane structure is electron-deficient and thus susceptible to attack by nucleophilic groups.

Studies on related triphenylmethane dyes, such as Crystal Violet, have shown they can form adducts (reaction products) with biological nucleophiles. researchgate.net Significant reactions have been observed with thiol groups (-SH) found in amino acids like cysteine and in glutathione, a critical cellular antioxidant. researchgate.net While Crystal Violet is considered a weak electrophile, its ability to react with these vital cellular components demonstrates a potential mechanism of toxicity for this class of compounds. researchgate.net Although direct evidence of this compound forming DNA adducts was not found in the reviewed literature, its electrophilic nature, common to triphenylmethane dyes, suggests a potential for such reactions, which can lead to mutagenic or carcinogenic effects.

Table 2: Reactivity of Triphenylmethane Dyes with Nucleophiles

Dye Class Reactivity Characteristic Target Nucleophiles Potential Consequence

A significant mechanism implicated in the toxicity of this compound is the induction of oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS), or free radicals, and the cell's ability to detoxify these reactive products. Research suggests that oxidative stress may play a role in the hepatotoxicity observed in zebrafish exposed to this compound. nih.gov

This is further supported by findings that the dye causes a significant, dose-dependent up-regulation of the GCLC gene. nih.gov The GCLC gene is involved in the synthesis of glutamate-cysteine ligase, the first and rate-limiting enzyme in the production of glutathione. Glutathione is a primary endogenous antioxidant, and the up-regulation of its synthesis pathway is a classic cellular response to oxidative stress, indicating that the cell is attempting to counteract an excess of free radicals generated by exposure to the dye.

Exposure to this compound has been shown to directly affect gene expression. As mentioned previously, studies on zebrafish larvae demonstrated that the compound caused a significant and dose-dependent up-regulation of GCLC gene expression. nih.gov This finding indicates that this compound, or the cellular stress it induces, can interact with cellular signaling pathways that regulate the transcription of specific genes. The activation of the GCLC gene is a specific response to oxidative stress, likely mediated by transcription factors that are sensitive to the cell's redox state. This alteration of gene expression is a key mechanism through which the dye exerts its toxic effects at a molecular level.

Ecotoxicological Impact on Aquatic and Terrestrial Ecosystems

The ecotoxicological impact of synthetic dyes like this compound is a significant environmental concern, particularly for aquatic ecosystems. Triphenylmethane dyes are noted for their environmental persistence and resistance to biodegradation due to their complex aromatic structure. nih.govmdpi.com

When released into aquatic environments, one of the most immediate effects is the intense coloration of the water. This reduces light penetration, which in turn inhibits the photosynthetic activity of aquatic plants and microorganisms, disrupting the base of the aquatic food web. mdpi.com Furthermore, these dyes are toxic to aquatic life. nih.gov Their ability to cross cellular membranes can lead to bioaccumulation in tissues, posing a risk of mutagenic and carcinogenic effects in aquatic organisms. mdpi.com

While the impact on aquatic ecosystems is a recognized problem, there is a lack of specific information in the reviewed scientific literature regarding the ecotoxicological impact of this compound on terrestrial ecosystems. The fate and effects of this dye in soil, on terrestrial plants, and on soil-dwelling organisms have not been as thoroughly investigated.

Impact on Aquatic Organisms (e.g., Bioaccumulation, Effects on Fish Species)

The discharge of dye-containing effluents into water bodies poses a significant threat to aquatic ecosystems. This compound has demonstrated notable toxicity to aquatic life, with research highlighting its acute effects on fish species.

Acute Toxicity in Fish: Studies utilizing the zebrafish (Danio rerio) model have provided specific insights into the acute toxicity of this compound. Research has established a 50% lethal concentration (LC50) value, which is the concentration of the chemical that is lethal to half of the test population after a specific duration of exposure. For this compound, the LC50 value in zebrafish larvae was determined to be 60.63 µg/mL, indicating a degree of acute toxicity. nih.gov

Developmental and Organ-Specific Effects: Exposure to this compound has been shown to induce specific developmental and organ-related toxicities in fish. In zebrafish larvae, treatment with the dye resulted in several developmental abnormalities. nih.gov These included delayed absorption of the yolk sac and deflation of the swimming bladder. Furthermore, organ-specific damage was observed, with evidence of hepatotoxicity (liver damage). nih.gov These findings suggest that the compound can interfere with critical developmental processes and target specific organs in fish.

Table 1: Acute Toxicity and Developmental Effects of this compound on Zebrafish (Danio rerio) Larvae

Parameter Observation Reference
Acute Toxicity (LC50) 60.63 µg/mL nih.gov

| Developmental Abnormalities | - Delayed yolk sac absorption

  • Swimming bladder deflation | nih.gov | | Organ-Specific Toxicity | Hepatotoxicity (Liver Damage) | nih.gov |
  • Bioaccumulation: While specific studies detailing the bioconcentration factor (BCF) for this compound are not readily available in the reviewed literature, triphenylmethane dyes as a class have been identified as frequent residues in fish tissue. researchgate.net This suggests a potential for these compounds to bioaccumulate, meaning they can be absorbed by an organism at a rate faster than they are lost. The detection of related dyes, such as Crystal Violet and its metabolite leucocrystal violet, in farmed fish intended for human consumption further underscores the tendency for this class of dyes to accumulate in aquatic fauna. nih.gov

    Phytotoxicity Assessment of this compound and its Degradation Products on Plant Growth and Seed Germination

    The impact of chemical compounds on plant life, or phytotoxicity, is a critical component of environmental risk assessment. Research has investigated the effects of both this compound and its breakdown products on the initial stages of plant development.

    While comprehensive quantitative data on the phytotoxicity of the parent this compound compound is limited in the available literature, studies have successfully assessed the impact of its degradation products. Following the bioremediation of this compound-containing wastewater by the bacterial strain Bacillus subtilis, the resulting treated water was evaluated for its phytotoxicity.

    The study demonstrated that the biodegraded products of this compound were non-toxic to the seed germination and growth of two important agricultural plant species: chickpea (Cicer arietinum) and mung bean (Vigna radiata). This research indicates that microbial degradation can be an effective method for detoxifying wastewater containing this dye, rendering it potentially safe for agricultural applications like irrigation.

    Table 2: Phytotoxicity Assessment of Biodegraded this compound Metabolites

    Plant Species Endpoint Assessed Result
    Chickpea (Cicer arietinum) Seed Germination & Growth Non-toxic effects observed
    Mung Bean (Vigna radiata) Seed Germination & Growth Non-toxic effects observed

    Regulatory Frameworks and Standards in Response to this compound Toxicity Research

    In response to toxicological findings, particularly its classification as a potential carcinogen, various national and international bodies have implemented regulatory measures and standards concerning this compound.

    European Union and United Kingdom: In Europe, this compound is classified as a carcinogenic dye under textile ecology standards. nih.gov The European Chemicals Agency (ECHA) maintains a harmonized classification for the substance as Carcinogenicity Category 2, indicating it is suspected of causing cancer, and Acute Toxicity Category 4 (if swallowed). nih.gov Furthermore, textile standards within the United Kingdom explicitly state that this compound shall not be used in the final product.

    Industry Standards: Independent certification systems for textiles, such as OEKO-TEX®, also address the use of hazardous colorants. While some standards explicitly list other dyes like C.I. Basic Violet 3, the overarching criteria generally restrict the use of dyes classified as carcinogenic, which includes this compound based on its ECHA classification.

    United States: In the United States, there are no specific federal environmental regulations for this compound listed under the EPA's Consolidated List of Lists. noaa.gov The compound is also not currently listed on California's Proposition 65 list of chemicals known to the state to cause cancer or reproductive toxicity. ca.govwikipedia.org

    These regulatory frameworks reflect a precautionary approach based on the available toxicological data, aiming to limit human and environmental exposure to this compound, especially in consumer products like textiles.

    Analytical Methodologies and Characterization Studies of Basic Violet 14

    Spectroscopic Techniques for Basic Violet 14 Analysis

    Spectroscopic methods are fundamental for identifying and quantifying this compound, providing insights into its concentration, structural integrity, and the extent of its degradation.

    UV-Visible Spectroscopy for Concentration Determination and Decolorization Monitoring

    UV-Visible (UV-Vis) spectroscopy is a cornerstone technique for analyzing this compound due to its chromophoric nature. The dye exhibits a characteristic maximum absorbance (λmax) in the visible region of the spectrum, typically around 540–545 nm mdpi.comrsc.org. This property allows for the quantitative determination of BV14 concentration in solutions by applying the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration libretexts.org.

    Researchers utilize UV-Vis spectroscopy to create calibration curves by measuring the absorbance of standard solutions of known concentrations libretexts.orgtubitak.gov.trpressbooks.pub. The concentration of an unknown sample can then be accurately estimated by comparing its absorbance at the λmax to this calibration curve. Furthermore, UV-Vis spectroscopy is instrumental in monitoring the decolorization of this compound in various processes, such as wastewater treatment or photodegradation studies. A decrease in absorbance at the characteristic λmax directly correlates with the reduction in dye concentration, indicating the extent of decolorization or degradation tubitak.gov.trpjoes.comunive.it.

    Table 1: UV-Visible Spectroscopy Data for this compound

    ParameterValue(s)Application
    Maximum Absorbance (λmax)540–545 nmConcentration determination, Decolorization monitoring
    PrincipleBeer-Lambert LawQuantitative analysis
    CalibrationStandard curvesAccurate concentration measurement

    Fourier Transform Infrared (FTIR) Spectroscopy for Structural Analysis and Functional Group Identification

    Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and structural characteristics of organic molecules like this compound slideshare.netmdpi.com. The technique operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrational modes of their chemical bonds. These absorption patterns create a unique "fingerprint" for each molecule, allowing for identification and structural elucidation mdpi.com.

    While specific FTIR spectra for pure this compound were not detailed in the provided search results, FTIR is routinely used to confirm the presence of characteristic functional groups in organic compounds. For dyes and related materials, FTIR can identify hydroxyl (-OH), amino (-NH), carbonyl (C=O), and various C-H and aromatic ring vibrations semanticscholar.orgtubitak.gov.trmdpi.com. In studies involving the adsorption or degradation of dyes, FTIR is often used to analyze the adsorbent materials and identify changes in functional groups that indicate interaction with the dye, or to confirm the presence of specific functional groups in degradation intermediates semanticscholar.orgtubitak.gov.tr. Therefore, FTIR spectroscopy provides valuable information for understanding the chemical structure and potential interactions of this compound.

    Table 2: FTIR Spectroscopy Applications for this compound Analysis

    TechniquePrimary ApplicationInformation Gained
    FTIR SpectroscopyStructural Analysis, Functional Group IdentificationIdentification of characteristic vibrational modes, confirmation of functional groups (e.g., -OH, -NH, C=O, C-H, aromatic rings)
    Application ContextCharacterization of dye-adsorbent interactionsInsights into bonding and chemical changes during adsorption/degradation processes

    Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis in Complex Matrices

    Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that significantly amplifies Raman scattering signals from molecules adsorbed onto nanostructured metal surfaces, such as silver or gold acs.orgmdpi.comfrontiersin.org. This enhancement allows for the detection of analytes at extremely low concentrations, even down to the single-molecule level mdpi.com. SERS provides unique molecular "fingerprints" through characteristic Raman spectra, enabling precise identification and differentiation of compounds, even within complex mixtures acs.orgmdpi.com.

    While SERS is not inherently a separation technique, its coupling with chromatographic methods or the use of specialized substrates can overcome matrix interference issues often encountered in real-world samples like contaminated water or textiles acs.orgfrontiersin.org. For this compound, SERS holds potential for trace analysis in complex environmental or biological matrices, offering high sensitivity and selectivity. Although specific SERS studies on this compound were not detailed, its application to similar triphenylmethane (B1682552) dyes demonstrates its capability for sensitive detection and identification in challenging samples researchgate.net.

    Chromatographic and Mass Spectrometric Approaches for this compound

    Chromatographic and mass spectrometric techniques are indispensable for separating, identifying, and quantifying this compound and its related compounds, particularly in complex samples or during degradation studies.

    Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Pathway Elucidation and Metabolite Identification

    Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with tandem mass spectrometry (LC-MS/MS), is a powerful combination for elucidating the degradation pathways of this compound and identifying its metabolites or intermediate products researchgate.netmdpi.comresearchgate.net. LC separates the components of a mixture, while MS provides information about their molecular weight and structure, allowing for the identification of degradation products that may arise from processes like demethylation or ring cleavage researchgate.netmdpi.comacs.org.

    Studies on similar triphenylmethane dyes demonstrate that LC-MS/MS can identify various degradation products, including demethylated derivatives, benzophenone (B1666685) derivatives, aminophenols, and simpler organic molecules researchgate.netacs.orgacs.org. These techniques are highly sensitive and can detect analytes at low concentrations, making them suitable for regulatory monitoring and detailed mechanistic studies of dye breakdown researchgate.netnih.gov. The ability to switch between positive and negative ion modes in LC-ESI-MS/MS further enhances its utility for analyzing diverse dye classes, including this compound researchgate.net.

    Table 3: LC-MS Applications for this compound Analysis

    TechniquePrimary ApplicationInformation GainedExample Products/Intermediates (from similar dyes)
    LC-MS / LC-MS/MSDegradation Pathway Elucidation, Metabolite IdentificationSeparation and identification of dye components, molecular weight determination, structural elucidation of degradation products and intermediatesDemethylated derivatives, aminophenols, benzophenones

    High-Performance Liquid Chromatography (HPLC) for Intermediates and Product Separation

    High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the separation and analysis of this compound, as well as its intermediates and reaction products mdpi.comtubitak.gov.trresearchgate.net. Reversed-phase HPLC (RP-HPLC) is commonly used, employing mobile phases typically consisting of acetonitrile (B52724) and water, often with the addition of acids like phosphoric or formic acid for optimal separation and MS compatibility tubitak.gov.tr.

    HPLC, often coupled with UV-Vis (PDA) detection, allows for the separation of BV14 from impurities or degradation products, providing retention times and UV-Vis spectra for identification mdpi.comtubitak.gov.tracs.org. This method is crucial for monitoring the purity of the dye, analyzing reaction mixtures, and tracking the formation or disappearance of specific compounds during chemical or biological degradation processes mdpi.comacs.org. The development of robust HPLC methods is essential for both analytical and preparative applications, such as isolating impurities or studying reaction kinetics tubitak.gov.tr.

    Table 4: HPLC Applications for this compound Analysis

    TechniquePrimary ApplicationTypical Mobile Phase ComponentsDetection MethodsExample Applications
    HPLC (RP)Separation of dye, intermediates, and productsAcetonitrile, Water, Phosphoric/Formic AcidUV-Vis (PDA), MSPurity analysis, monitoring degradation, separation of reaction products
    ApplicationAnalysis of complex matrices, preparative separationVaries based on stationary and mobile phase choiceUV-Vis (PDA), MSIdentification of intermediates, isolation of impurities, quantitative analysis

    Compound List:

    this compound (BV14)

    Magenta

    Basic Fuchsine

    Crystal Violet

    Methyl Violet

    Gentian Violet

    Pararosanilin

    Rosanilin

    Microscopy Techniques for this compound Related Materials

    Microscopy techniques are crucial for visualizing the physical and morphological changes occurring on material surfaces during processes involving this compound, particularly in adsorption studies.

    Scanning Electron Microscopy (SEM) for Morphological Characterization of Adsorbents

    Scanning Electron Microscopy (SEM) provides high-resolution surface images, enabling the detailed examination of the morphology of adsorbent materials before and after their interaction with this compound. These studies reveal how the dye adsorbs onto the adsorbent surface and how the surface structure is altered.

    Research utilizing SEM has demonstrated that various adsorbents exhibit a porous and rough surface morphology, which is conducive to the trapping and adsorption of dye molecules like this compound nih.govjetir.orgmdpi.com. For instance, SEM analysis of sulphuric acid-activated shells from Calophyllum inophyllum (CS) and Theobroma cacao (TS) revealed a rough, porous structure suitable for dye adsorption nih.gov. Following the adsorption of this compound, SEM images of CS showed that its surface became covered by a layer of the dye, indicating significant surface changes nih.gov. Similarly, TS exhibited a homogeneously dye-adhered surface after adsorption nih.gov. Studies on wheat bran as an adsorbent also confirmed its highly complex and porous nature through SEM, supporting its efficient adsorption capability for this compound jetir.org. Furthermore, SEM has been used to confirm the uniform and porous structure of functionalized nanofibers designed for dye removal, including this compound mdpi.com.

    Table 1: Morphological Characterization of Adsorbents by SEM in this compound Studies

    Adsorbent MaterialPre-Adsorption MorphologyPost-Adsorption MorphologyKey ObservationsReference
    Calophyllum inophyllum (CS) shellsRough, porousSurface covered by a layer of this compound; significant changes observedEnhanced surface area and porosity facilitate dye entrapment nih.gov
    Theobroma cacao (TS) shellsRough, porousHomogeneously dye-adhered surfaceDye molecules adhered uniformly to the surface nih.gov
    Wheat BranHighly complex, porous(Implied to support efficient adsorption)Confirms porous structure conducive to adsorption jetir.org
    Nanofibers (functionalized)Uniform, porous(Implied to support adsorption)Uniform structure aids in dye sorption mdpi.com

    Advanced Characterization of this compound in Research Contexts (e.g., X-Ray Diffraction for Adsorbent Mineralogy)

    Advanced characterization techniques, such as X-ray Diffraction (XRD), are employed to elucidate the crystalline structure and mineralogical composition of adsorbent materials used in conjunction with this compound. This is particularly relevant for understanding how the adsorption process affects the adsorbent's structure.

    XRD analysis of bentonite (B74815) clays (B1170129) before and after the adsorption of this compound has provided evidence of structural changes. Specifically, studies have shown an increase in the basal spacing of bentonite following BV14 adsorption, indicating intercalation or surface complexation of the dye molecules within the clay layers academie-sciences.frresearchgate.net. For example, both Na-bentonite and Ca-bentonite exhibited increased basal spacing after adsorbing BV14, suggesting structural modifications due to the dye's presence academie-sciences.fr. In the case of Algerian clay, XRD analysis revealed that the raw clay primarily consisted of montmorillonite (B579905), calcite, and quartz. Acid activation, a common pre-treatment for adsorbents, was shown by XRD to effectively remove calcite, yielding a purer montmorillonite structure scispace.com. Wheat bran, when characterized by XRD, typically displays a broad, diffuse peak around 20°, indicative of an amorphous or semi-crystalline structure attributed to its biopolymeric components like cellulose, hemicellulose, and lignin (B12514952), which contribute to its adsorption capabilities jetir.org.

    Table 2: X-Ray Diffraction (XRD) Characterization of Adsorbents in this compound Studies

    Adsorbent MaterialMineralogical Composition (Before BV14 Adsorption)Mineralogical Composition (After BV14 Adsorption)Key XRD Observation Related to BV14Reference
    Bentonite (Na-bentonite)Predominantly MontmorilloniteMontmorillonite with increased basal spacingIncreased basal spacing academie-sciences.frresearchgate.net
    Bentonite (Ca-bentonite)Predominantly MontmorilloniteMontmorillonite with increased basal spacingIncreased basal spacing academie-sciences.frresearchgate.net
    Algerian ClayMontmorillonite, calcite, quartzMontmorillonite (calcite removed)Removal of calcite post-activation scispace.com
    Wheat BranAmorphous/semi-crystalline (biopolymeric)(No specific change reported)Broad peak at ~20° (amorphous nature) jetir.org

    Real-time and In-situ Monitoring Techniques for this compound Processes

    Real-time and in-situ monitoring techniques are essential for understanding the kinetics and dynamic behavior of processes involving this compound, such as adsorption and degradation. These methods allow for continuous observation of concentration changes or spectral shifts as the process unfolds.

    UV-Vis spectrophotometry is a primary technique for real-time monitoring of this compound concentration in aqueous solutions. By measuring the absorbance at its maximum wavelength (λmax), typically around 540-555 nm, researchers can track the decrease in dye concentration over time, thereby determining adsorption kinetics and equilibrium attainment nih.govacademie-sciences.framecj.com. Kinetic studies often involve sampling at various time intervals and analyzing the supernatant using UV-Vis spectrophotometry to establish parameters like equilibrium time, which can range from 40 to 90 minutes depending on the adsorbent used nih.govacademie-sciences.fr.

    Beyond UV-Vis spectrophotometry, other advanced techniques are conceptually applicable for in-situ monitoring of dye-related processes. Raman spectroscopy, for example, can detect molecular species and structural changes in real-time, and a violet laser (405 nm) is often used, which is relevant given the dye's color nih.gov. Electrochemical advanced oxidation processes for dye decolorization have been effectively monitored using in-situ continuous monitoring apparatus with UV-visible detectors, providing real-time data on degradation efficiency rsc.org. Surface Plasmon Resonance (SPR) is another technique capable of real-time monitoring of interactions, such as dye binding to surfaces, by recording association and dissociation kinetics nih.gov. While not directly applied to BV14 in the provided literature, techniques like in-situ luminescence analysis, turbidity measurements, and in-situ photon transmission using UV-Vis spectrometers are employed to monitor chemical and physical transformations in real-time, highlighting the broader utility of such approaches in chemical process analysis rsc.orgresearchgate.net.

    Table 3: Real-time Monitoring of this compound Adsorption Processes

    Process MonitoredPrimary TechniqueMonitoring Wavelength (nm)Typical Equilibrium TimeReference(s)
    Adsorption Kinetics/EquilibriumUV-Vis Spectrophotometry540-55540-90 minutes nih.govacademie-sciences.framecj.com
    Dye Concentration TrackingUV-Vis Spectrophotometry540 nmNot specified (kinetic models used) amecj.com
    Residual Dye ConcentrationSpectroscopic Analysis555 nm~90 minutes academie-sciences.fr

    Compound List:

    this compound (BV14)

    Calophyllum inophyllum (CS) shells

    Theobroma cacao (TS) shells

    Wheat Bran

    Nanofibers (Poly(acrylonitrile-co-styrene))

    Bentonite (Na-bentonite)

    Bentonite (Ca-bentonite)

    Algerian Clay

    Montmorillonite

    Calcite

    Quartz

    Biological and Biomedical Research Applications of Basic Violet 14

    Antimicrobial Efficacy and Mechanisms of Action Research

    Basic Violet 14 has demonstrated a notable spectrum of antimicrobial activity, which has prompted research into its efficacy against various pathogens and the underlying mechanisms of its action.

    Research has highlighted the potential of triphenylmethane (B1682552) dyes, such as this compound, in combating fungal infections. Studies on the closely related compound, gentian violet, have shown significant antifungal activity, particularly against clinically isolated Candida albicans. chemrxiv.org This yeast is a common cause of opportunistic fungal infections in humans. The antifungal action of these dyes is an area of ongoing investigation, with evidence suggesting that their efficacy may be comparable to or, in some instances, greater than established antifungal agents when tested in vitro. chemrxiv.orgnih.gov

    The proposed mechanisms for the antifungal effects of related compounds involve interactions with the fungal cell membrane, leading to disruption of its integrity and function. nih.gov Bacterial pigments, a broad category of colored microbial products, have also been noted for their antifungal properties, suggesting a wider precedent for the antimicrobial activities of organic dyes. mdpi.comnih.gov

    Table 1: Research Findings on the Antifungal Efficacy of Related Triphenylmethane Dyes

    Fungal Species Compound Studied Key Research Finding
    Candida albicans Gentian Violet Demonstrated 100% sensitivity in all clinical isolates tested, with a mean inhibition zone of 26 mm. chemrxiv.org
    Candida albicans Gentian Violet Found to be almost as effective as ketoconazole (B1673606) and more effective than nystatin (B1677061) in treating oral thrush in AIDS patients. nih.gov

    This compound has been shown to be particularly effective against Gram-positive bacteria. The antibacterial mechanisms are believed to involve the dissipation of the bacterial membrane potential, induction of membrane permeability, and inhibition of cellular respiration. Research has also suggested that it may inhibit protein synthesis and the formation of the bacterial cell wall.

    Studies on the related dye, gentian violet, have demonstrated a high rate of effectiveness against both Gram-positive and Gram-negative bacteria, making it a subject of interest for treating bacterial skin pathogens. nih.gov This includes activity against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). basicmedicalkey.com The interaction between these dyes and bacterial cells is selective, which forms the basis of techniques like Gram staining, where differences in cell wall structure determine dye retention. basicmedicalkey.com

    Table 2: Investigated Antibacterial Spectrum of this compound and Related Dyes

    Bacterial Species Compound Studied Efficacy Noted in Research
    Gram-positive bacteria This compound Reported to be particularly effective against this class of bacteria.
    Staphylococcus aureus Gentian Violet Demonstrated high sensitivity in all tested multidrug-resistant isolates. nih.gov
    Pseudomonas aeruginosa Gentian Violet Showed 100% sensitivity in tested multidrug-resistant isolates. nih.gov
    Methicillin-resistant Staphylococcus aureus (MRSA) Gentian Violet Proven to be highly effective in the treatment of patients with MRSA infections. basicmedicalkey.com

    L-proline is a crucial amino acid for the parasite Trypanosoma cruzi, the causative agent of Chagas disease. It is essential for energy production, differentiation between life cycle stages, and resistance to various stresses. frontiersin.orgnih.gov Consequently, the inhibition of proline uptake by the parasite is a significant area of chemotherapeutic research. chemrxiv.orgfrontiersin.org

    Research has identified that crystal violet, a compound closely related to this compound, is a candidate for inhibiting proline transport in T. cruzi. frontiersin.org The parasite internalizes proline from its environment through specific transporter proteins. nih.govnih.gov The development of molecules that can block these transporters is a key strategy for creating new anti-chagasic drugs. frontiersin.orgchemrxiv.org The design of such inhibitors often involves a motif that is recognized by the transporter, a linker, and a component that physically blocks the transport process. chemrxiv.org

    Research in Cytogenetics and Cellular Biology (e.g., Chromosome Staining for Cytogenetic Studies)

    This compound, often referred to as basic fuchsin in this context, is utilized as a nuclear dye in cytogenetics. A significant application is in the G-banding technique for staining condensed metaphase chromosomes to produce a visible karyotype. wikipedia.orgnih.gov This method is fundamental for identifying chromosomal abnormalities. wikipedia.orgnih.gov

    A specific technique using basic fuchsin for banding human metaphase chromosomes has been described. nih.gov The resulting G-banding pattern has several distinct characteristics:

    The secondary constriction regions of chromosomes 1 and 16 are strongly stained.

    The heterochromatic area of chromosome 9, which is often negative with other G-banding techniques, appears as an intensely stained band near the centromere.

    The outline of the chromosomes is often very distinct, which aids in the study of telomeres.

    Chromosomal regions with bright Q fluorescence, such as the polymorphic regions of chromosomes 3, 4, and the Y chromosome, also show strong staining with basic fuchsin. nih.gov

    This technique, therefore, combines features of G-, C-, and Q-banding methods. nih.gov

    Dermatological Research Applications of this compound

    The antimicrobial properties of triphenylmethane dyes have led to their investigation in dermatological research. nih.gov The related compound, gentian violet, has been studied for its potential in treating various skin conditions due to its antibacterial and antifungal activities. nih.govresearchgate.net

    Research has shown that gentian violet can be effective against skin pathogens like Staphylococcus aureus and can reduce its colonization in conditions such as atopic dermatitis. nih.gov It has also been used in the management of fungal skin infections and vulvovaginal candidiasis. researchgate.net Furthermore, in vivo "Gram staining" with gentian violet has been used as a diagnostic tool for tinea versicolor, where the dye is retained by the fungus, accentuating the infected areas. These applications in dermatological research underscore the potential utility of closely related dyes like this compound.

    Q & A

    Basic Research Questions

    Q. How can researchers quantify Basic Violet 14 concentration in aqueous solutions experimentally?

    • Method : Use UV-Vis spectrophotometry calibrated at BV14’s maximum absorbance wavelength (543 nm) . Prepare a standard curve using serial dilutions of a known BV14 concentration. Validate with triplicate measurements to ensure precision.
    • Considerations : Account for pH effects (optimal pH 5–6 for stability) and potential interference from dissolved organic matter via blank corrections .

    Q. What solvents are optimal for dissolving this compound in experimental settings?

    • Guidance : BV14 is highly soluble in ethanol (≥4 g/L at 25°C) and moderately soluble in water (1 mg/mL). For polar organic phases, use DMSO or acetone. Avoid non-polar solvents like hexane due to poor solubility .
    • Table : Solubility Data

    SolventSolubility (25°C)Notes
    Water1 mg/mLpH-sensitive; use buffer
    Ethanol≥4 g/LPreferred for dye stability
    DMSOHighFor organic-phase experiments

    Q. How can researchers assess the purity of this compound samples?

    • Techniques :

    • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 543 nm.
    • TLC : Compare RfR_f values against a certified standard on silica gel plates.
    • Elemental Analysis : Verify molecular composition (C20_{20}H20_{20}ClN3_3) via CHN analysis .

    Advanced Research Questions

    Q. How to design experiments for optimizing BV14 adsorption using polymeric hydrogels?

    • Parameters :

    • Contact Time : 30–120 minutes (kinetic studies).
    • pH : Test range 3–10 (adsorption efficiency peaks near pH 7 due to hydrogel charge interactions).
    • Temperature : 25–45°C (thermodynamic studies).
      • Method : Use semi-IPN hydrogels doped with graphene oxide (GO) for enhanced surface area. Validate via FTIR (to confirm dye binding) and SEM (for morphology analysis) .

    Q. What kinetic and isotherm models best explain BV14 adsorption mechanisms?

    • Kinetics :

    • Pseudo-Second-Order Model : Preferred for chemisorption-dominated processes (e.g., hydrogel-dye covalent interactions).
    • Intra-Particle Diffusion : Identify rate-limiting steps (boundary layer vs. pore diffusion) .
      • Isotherms :
    ModelApplicabilityExample Parameters (BV14)
    LangmuirMonolayer adsorptionqmax=280mg/gq_{\text{max}} = 280 \, \text{mg/g}
    FreundlichHeterogeneous surfacesKf=45.2L/mgK_f = 45.2 \, \text{L/mg}

    Q. How to resolve spectral interference when analyzing BV14 in mixed-dye systems?

    • Approach :

    • Derivative Spectroscopy : Suppress background noise from co-existing dyes.
    • LC-MS/MS : Separate and quantify BV14 using MRM (multiple reaction monitoring) for precise detection .

    Data Contradiction Analysis

    Q. Why do reported adsorption capacities for BV14 vary across studies?

    • Factors :

    • Material Porosity : Higher surface area in GO-doped hydrogels vs. activated carbon.
    • Ionic Strength : Competing ions (e.g., Na+^+) reduce adsorption in saline solutions.
    • Temperature : Endothermic processes show increased qmaxq_{\text{max}} at 45°C vs. 25°C .
      • Resolution : Standardize experimental conditions (e.g., ionic strength = 0.01 M NaCl) in methodology sections.

    Safety and Handling

    Q. What safety protocols are critical for handling BV14 in laboratory settings?

    • Guidelines :

    • Use PPE (gloves, lab coat) to avoid skin contact (R22: harmful if swallowed).
    • Store at 2–8°C in airtight containers (S7) away from ignition sources (S16) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.